7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound is characterized by the presence of methyl groups at the 7 and 8 positions, a phenyl group at the 4 position, and a dihydro-2H-1,5-benzodiazepin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of benzodiazepine precursors with appropriate methylating agents. One common method includes the reaction of benzodiazepine with methyl iodide under basic conditions to introduce the methyl groups at the 7 and 8 positions . The phenyl group at the 4 position can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of methyl groups at the 7 and 8 positions and a phenyl group at the 4 position may influence its binding affinity and efficacy at the GABA-A receptor .
Properties
CAS No. |
82259-42-5 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
7,8-dimethyl-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-11-8-15-16(9-12(11)2)19-17(20)10-14(18-15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
INDZHLYDGYUHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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